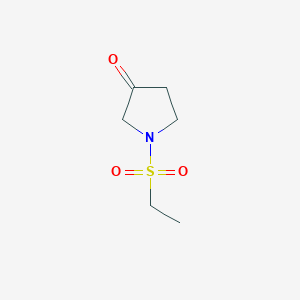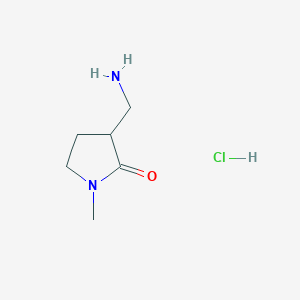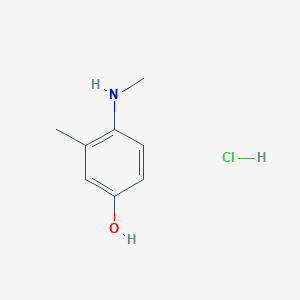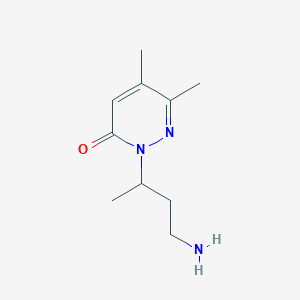
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one, also known as 4-Amino-2-methyl-5,6-dimethyl-2,3-dihydropyridazin-3-one, is a heterocyclic compound belonging to the pyridazinone family. It is a white crystalline solid with a melting point of 193 °C and a molecular weight of 176.2 g/mol. 4-Amino-2-methyl-5,6-dimethyl-2,3-dihydropyridazin-3-one has been studied extensively in the scientific and medical fields due to its potential applications in drug discovery, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Alternative Synthetic Routes and Chemical Transformations
Research has explored alternative synthetic routes to create diverse chemical structures, including dihydropyridines and dihydropyrroles, which are structurally related to the specified compound. These studies contribute to the field of organic synthesis, providing novel methods for creating compounds with potential applications in medicinal chemistry and materials science (Isobaev et al., 2021).
Antifungal and Antimicrobial Activities
Compounds with structural similarities, particularly those featuring pyrrol and dihydropyrrole motifs, have been evaluated for their antifungal and antimicrobial activities. These studies indicate the potential of such compounds to serve as leads in the development of new antimycotic drugs (Dabur et al., 2005).
Antioxidant Properties
Research on compounds containing similar heterocyclic frameworks has revealed their antioxidant properties, which could have implications for their use in preventing oxidative stress-related diseases (Ahmad et al., 2010).
Structural Studies and Molecular Characterization
Structural studies of triazole derivatives and other related compounds offer insights into the molecular interactions and supramolecular assemblies that govern their physical and chemical properties. These studies are crucial for designing compounds with desired biological or physical properties (Artime et al., 2018).
Cardioactivity and Pharmacological Potential
The study of dihydropyridine derivatives highlights their potential as vasodilators, providing a basis for the development of antihypertensive or antianginal agents. This research area underscores the therapeutic potential of compounds with dihydropyridine-like structures in cardiovascular diseases (McKenna et al., 1988).
Propiedades
IUPAC Name |
2-(4-aminobutan-2-yl)-5,6-dimethylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-6-10(14)13(12-9(7)3)8(2)4-5-11/h6,8H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPRTQXSIOYID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484188.png)
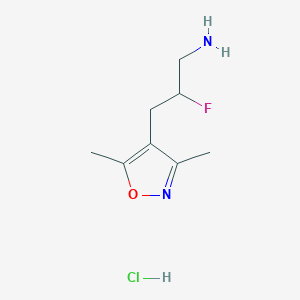


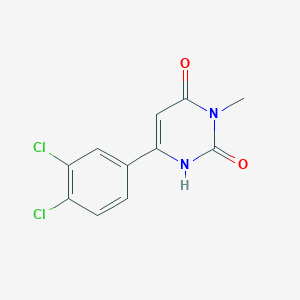


![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)
